molecular formula C23H28ClN7O3S B608945 ALK inhibitor 2 CAS No. 761438-38-4

ALK inhibitor 2

Cat. No. B608945
CAS RN: 761438-38-4
M. Wt: 518.033
InChI Key: NURCYJBMLKNYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Activin receptor-like kinase-2 (ALK2) is a type I bone morphogenetic protein (BMP) receptor. It plays a crucial role in biological processes controlling the development and regulation of bone, heart, and nervous and reproductive systems . Gain of function mutations in ALK2 have been identified in fibrodysplasia ossificans progressiva (FOP) and the childhood brain tumor, diffuse intrinsic pontine glioma (DIPG) .


Synthesis Analysis

A new series of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors were designed, synthesized, and evaluated . The first known inhibitor of ALK2, Dorsomorphin, was discovered from the in vivo screening of a diverse chemical library for their ability to dorsalize developing zebrafish embryos .


Molecular Structure Analysis

The structural features of ALK2 inhibitors contribute to their ALK2 potency and selectivity . A cocrystal structure of a benzamide analogue with ALK2 demonstrated direct binding of the amide carbonyl with Lys235 .


Physical And Chemical Properties Analysis

ALK2 is a membrane tyrosine kinase receptor, which was identified for the first time in 1994 . It stimulates multiple signaling pathways associated with cell growth, including janus kinase-signal transducer and activator of transcription (JAK-STAT), mitogen activated protein kinases (MAPK), and phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) pathways, among others .

Scientific Research Applications

  • ALK Inhibitors for Cancer Treatment : ALK inhibitors, like CH5424802, have shown potent and selective antitumor activity against cancers with ALK gene alterations, such as non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). These inhibitors are effective against ALK-driven tumors, including those with resistance mutations ((Sakamoto et al., 2011)).

  • Overcoming Drug Resistance : Novel "bridge" inhibitors have been developed to overcome drug resistance in ALK-positive cancers. These inhibitors show excellent antiproliferation activity and appear superior to clinically used drugs like crizotinib and ceritinib, highlighting a rationale for the development of next-generation ALK inhibitors ((Pan et al., 2017)).

  • Heart Hypertrophy and Fibrosis Treatment : Aliskiren (ALK), a renin inhibitor, has been studied for its potential to ameliorate heart hypertrophy and fibrosis. This study suggests a potential new application of ALK inhibitors in treating cardiac conditions ((Weng et al., 2014)).

  • Genomic Alterations and Sensitivity to ALK Inhibitors : Certain cancers, including lung cancers, lymphomas, and neuroblastomas, that harbor genomic ALK alterations may be responsive to pharmacologic ALK inhibition. This suggests a tailored approach to cancer therapy based on genetic profiling ((McDermott et al., 2008)).

  • Entrectinib, a Promising ALK Inhibitor : Entrectinib is identified as a potent orally available ALK inhibitor with promising efficacy in ALK-dependent cell lines and animal models. It has a unique potential against ALK, ROS1, and TRK-positive tumors, suggesting its versatility in treating different cancer types ((Menichincheri et al., 2016)).

  • Specificity and Efficacy of ALK Inhibitors : Different ALK inhibitors have been developed with specific target selectivity and clinical efficacy, such as crizotinib, and are revolutionizing the treatment of ALK-positive tumors ((Mologni, 2012)).

  • Structural Insights for Drug Design : Structural studies of the ATP binding pocket of ALK have provided insights for the design of selective ALK inhibitors, which is crucial for developing effective therapies for ALK-driven cancers ((Gunby et al., 2006)).

Mechanism of Action

Target of Action

The primary target of Anaplastic Lymphoma Kinase (ALK) inhibitor 2 is the ALK receptor tyrosine kinase . This receptor is primarily expressed in the nervous system and plays a significant role in the development of the brain and neurons . In certain cancers, such as non-small cell lung cancer (NSCLC), ALK gene rearrangements occur, leading to abnormal signaling and increased cell growth, proliferation, and survival .

Mode of Action

ALK inhibitor 2 functions by binding to the ATP pocket of the abnormal ALK protein, blocking its access to energy and deactivating it . This inhibition prevents phosphorylation and subsequent downstream activation of STAT3 and AKT, resulting in reduced tumor cell viability .

Biochemical Pathways

The ALK signaling pathway is activated in cancer cells primarily through three mechanisms: gene fusions, gene amplification, and activating point mutations . ALK activates multiple pathways, including phospholipase C γ, Janus kinase (JAK)-signal transducer and activator of transcription (STAT), PI3K-AKT, mTOR, sonic hedgehog (SMO and GLI), and MAPK signaling cascades, which affect cell growth, transformation, and anti-apoptotic signaling .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the median time to reach maximum concentration in the plasma is around 4 hours, and the mean half-life is approximately 65.2 hours . The exposure of total radioactivity is much higher than that of unchanged this compound in plasma . The mean total recovery of the radiolabeled dose is 93.93% over 504 hours post-dose, with 15.23% in urine and 78.71% in feces .

Result of Action

The action of this compound leads to molecular and cellular effects that inhibit the growth and proliferation of cancer cells. It has shown significant activity in ALK-mutated non-small cell lung cancer (NSCLC), achieving better results in prolonging the progression-free survival and improving the quality of life in comparison to chemotherapy .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, patient characteristics such as ethnicity can impact the effectiveness of the treatment. Alectinib, an ALK inhibitor, has been found to significantly improve progression-free survival compared to other treatments, particularly for Asian patients . Additionally, the development of resistance to ALK inhibitors is a significant challenge that can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Alectinib, irrespective of the dose, was found to be the safest first-line option, whereas lorlatinib, brigatinib, and ceritinib showed poorer safety profiles . Alectinib was also the safest ALK-inhibitor for crizotinib-resistant patients .

Future Directions

Considering both efficacy and safety, alectinib is the preferable treatment in first-line and second-line, particularly for Asian patients . A growing understanding of the biology and spectrum of these mechanisms of resistance has already begun to inform the development of more effective therapeutic strategies .

Biochemical Analysis

Biochemical Properties

ALK inhibitor 2 interacts with the ALK protein, a receptor tyrosine kinase. The ALK protein is involved in various biochemical reactions, particularly those related to cell growth and proliferation . The inhibitor binds to the ATP-binding site of the ALK kinase domain, preventing the phosphorylation and subsequent activation of ALK . This interaction disrupts the downstream signaling pathways that are critical for tumor growth and survival .

Cellular Effects

This compound has profound effects on cellular processes. It inhibits the proliferation of ALK-positive cancer cells and induces apoptosis . The inhibitor impacts cell signaling pathways, particularly the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation . It also affects gene expression, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the ALK tyrosine kinase activity. By binding to the ATP-binding site of the ALK kinase domain, the inhibitor prevents the autophosphorylation of ALK, thereby inhibiting its activity . This leads to the suppression of the downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways . The inhibition of these pathways disrupts the proliferation and survival of cancer cells, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, there is a rapid decrease in the phosphorylation of ALK and its downstream targets, indicating the inhibition of ALK activity . Over time, there is a decrease in cell proliferation and an increase in apoptosis . The inhibitor is stable and does not degrade significantly over the course of the experiment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the inhibitor effectively suppresses tumor growth. At higher doses, adverse effects such as weight loss and hepatotoxicity have been observed . Therefore, determining the optimal dose is crucial for maximizing the anti-tumor effects while minimizing the adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It affects the metabolism of glucose and amino acids by inhibiting the signaling pathways that regulate these processes . The inhibitor may also interact with enzymes involved in drug metabolism, potentially affecting its own metabolism and that of other drugs .

Transport and Distribution

This compound is believed to enter cells via passive diffusion due to its small size and lipophilic nature . Once inside the cell, it binds to the ALK protein, primarily located in the cytoplasm .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it binds to the ALK protein . The inhibitor does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its localization may be influenced by the distribution of its target protein, ALK .

properties

IUPAC Name

2-[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURCYJBMLKNYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735356
Record name 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

761438-38-4
Record name 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What makes Lorlatinib stand out amongst other ALK inhibitors?

A: Lorlatinib is considered a highly potent anaplastic lymphoma kinase (ALK) inhibitor, surpassing the efficacy of earlier generations. [] This is largely attributed to its superior ability to penetrate the central nervous system, evidenced by a low efflux/influx ratio of 1.5. [] This characteristic makes it particularly promising for treating ALK-driven cancers that have spread to the brain. Early clinical trials have shown its effectiveness in patients whose disease progressed despite treatment with first and second-generation ALK inhibitors. []

Q2: How crucial is biomarker testing in guiding first-line treatment for non-small cell lung cancer (NSCLC)?

A: Biomarker testing is absolutely critical for selecting the most effective first-line treatment in patients with NSCLC. [] Specifically, identifying the presence of specific mutations like EGFR, ALK, and ROS1 is crucial. [] For instance, patients with EGFR-positive tumors demonstrate significantly improved responses when treated with EGFR tyrosine kinase inhibitors (TKIs). [] Similarly, ALK inhibitors show marked efficacy in patients harboring ALK-positive tumors. [] The BRAVE study conducted in Japan revealed that confirming biomarker status led to personalized treatment decisions in a significant proportion of NSCLC patients. [] This highlights the importance of widespread biomarker testing to ensure optimal treatment strategies and improve patient outcomes in NSCLC.

Q3: Can you elaborate on the economic implications of using modern oral precision oncology therapies like ALK inhibitors?

A: While precision oncology holds immense promise, the economic sustainability of treatments like ALK inhibitors is a growing concern. [] Research indicates that the cost of many oral targeted anticancer drugs, including those targeting ALK, has risen significantly faster than the consumer price index. [] This trend poses a challenge to both healthcare systems and patients, potentially limiting access to these life-extending treatments. Furthermore, the study found a strong correlation in price increases between different brands of drugs within the same class, raising questions about the true impact of market competition on drug pricing. [] Advocacy efforts and policy changes are urgently needed to address this issue and ensure that precision oncology remains a viable option for patients in the future.

Q4: How can we improve the current situation of biomarker testing for NSCLC in clinical practice?

A: Despite the proven benefits of biomarker-driven therapy in NSCLC, the BRAVE study revealed that a significant portion of patients still do not undergo comprehensive biomarker testing. [] To address this, several strategies can be implemented:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.